

Toxicological Profile of 2,4,5-Tribromophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,5-Tribromophenol**

Cat. No.: **B077500**

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A notable scarcity of comprehensive toxicological data for **2,4,5-Tribromophenol** (2,4,5-TBP) exists in publicly available literature and regulatory databases. This guide summarizes the limited available information and highlights the significant data gaps for this specific isomer. For comparative context, information on the well-studied isomer, 2,4,6-Tribromophenol (2,4,6-TBP), is also briefly discussed to underscore the need for further research on 2,4,5-TBP.

Physicochemical Properties

Limited information is available regarding the specific physicochemical properties of **2,4,5-Tribromophenol**. What is known is largely from chemical supplier safety data sheets.

Property	Value	Reference
CAS Number	14401-61-7	
Molecular Formula	C ₆ H ₃ Br ₃ O	
Molecular Weight	330.8 g/mol	

For comparison, the properties of the more extensively studied 2,4,6-TBP are well-documented, including its melting point, boiling point, and solubility.

Toxicological Data: A Significant Data Gap

A thorough review of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on **2,4,5-Tribromophenol**. Key toxicological endpoints such as acute toxicity (LD50), repeated dose toxicity (NOAEL, LOAEL), genotoxicity, carcinogenicity, and reproductive/developmental toxicity have not been established for this isomer.

Regulatory bodies such as the European Food Safety Authority (EFSA) and the Agency for Toxic Substances and Disease Registry (ATSDR) have published assessments on brominated phenols; however, these reports primarily focus on 2,4,6-TBP and other more prevalent brominated compounds, with little to no specific data on the 2,4,5-isomer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This data gap prevents a comprehensive risk assessment for **2,4,5-Tribromophenol**.

Contextual Comparison with 2,4,6-Tribromophenol

To provide context for researchers, the toxicological profile of the structural isomer, 2,4,6-Tribromophenol, is briefly summarized below. It is crucial to emphasize that these data do not apply to **2,4,5-Tribromophenol**, and direct extrapolation of toxicity is not scientifically valid without specific studies.

Toxicokinetics of 2,4,6-TBP

Studies on 2,4,6-TBP indicate that it is readily absorbed after oral and dermal administration.[\[8\]](#) It is metabolized through conjugation to glucuronide and sulfate and is primarily excreted in the urine.[\[8\]](#)

Acute and Chronic Toxicity of 2,4,6-TBP

The acute oral LD50 of 2,4,6-TBP in rats has been reported to be in the range of 2000 mg/kg.[\[9\]](#) Subchronic studies have identified the liver and kidneys as target organs for toxicity.[\[1\]](#)[\[10\]](#)

Genotoxicity and Carcinogenicity of 2,4,6-TBP

2,4,6-TBP has shown mixed results in genotoxicity assays. While some in vitro studies indicated potential for chromosomal aberrations, in vivo studies have generally been negative.[\[1\]](#)[\[2\]](#) The carcinogenicity of 2,4,6-TBP has not been fully evaluated.

Reproductive and Developmental Toxicity of 2,4,6-TBP

Developmental toxicity studies in rats have suggested potential effects on offspring at high doses.^[9]

Structural Isomers of Tribromophenol

The positioning of the bromine atoms on the phenol ring significantly influences the chemical and toxicological properties of the molecule. The structural difference between **2,4,5-Tribromophenol** and 2,4,6-Tribromophenol is illustrated below.

Caption: Structural comparison of **2,4,5-Tribromophenol** and 2,4,6-Tribromophenol.

Conclusion and Recommendations for Future Research

There is a critical lack of toxicological data for **2,4,5-Tribromophenol**. To adequately assess the potential risks to human health and the environment, comprehensive studies are urgently needed. It is recommended that future research prioritize the following:

- Acute and chronic toxicity studies to determine LD50, NOAEL, and LOAEL values and to identify target organs.
- Genotoxicity assays to evaluate the mutagenic and clastogenic potential.
- Carcinogenicity bioassays to assess the long-term cancer risk.
- Reproductive and developmental toxicity studies to understand the potential effects on fertility and offspring.
- Toxicokinetic studies to determine the absorption, distribution, metabolism, and excretion profile.

Without these fundamental data, a reliable toxicological profile and risk assessment for **2,4,5-Tribromophenol** cannot be established. The scientific community is encouraged to address this significant data gap.

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- To cite this document: BenchChem. [Toxicological Profile of 2,4,5-Tribromophenol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077500#toxicological-profile-of-2-4-5-tribromophenol>

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